molecular formula C11H15NO3 B7840494 (2S,3R)-2-azaniumyl-3-phenylmethoxybutanoate

(2S,3R)-2-azaniumyl-3-phenylmethoxybutanoate

Cat. No.: B7840494
M. Wt: 209.24 g/mol
InChI Key: ONOURAAVVKGJNM-SCZZXKLOSA-N
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Description

The compound with the identifier “(2S,3R)-2-azaniumyl-3-phenylmethoxybutanoate” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of the compound “(2S,3R)-2-azaniumyl-3-phenylmethoxybutanoate” involves several synthetic routes. One common method includes the formation of inclusion complexes with cyclodextrins. This process involves the use of cyclodextrins to encapsulate the compound within their non-polar cavities, enhancing its solubility and stability . The reaction conditions typically involve controlled temperatures and the use of solvents that facilitate the inclusion process.

Industrial Production Methods

In industrial settings, the production of “this compound” often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps, such as crystallization and chromatography, to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

The compound “(2S,3R)-2-azaniumyl-3-phenylmethoxybutanoate” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in the reactions of “this compound” include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and the use of solvents to dissolve the reactants and products.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the specific reaction type. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.

Scientific Research Applications

The compound “(2S,3R)-2-azaniumyl-3-phenylmethoxybutanoate” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential therapeutic applications, such as drug development and delivery systems.

    Industry: The compound is utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of “(2S,3R)-2-azaniumyl-3-phenylmethoxybutanoate” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “(2S,3R)-2-azaniumyl-3-phenylmethoxybutanoate” include other cyclodextrin inclusion complexes and related derivatives. These compounds share structural similarities and may exhibit comparable properties and applications.

Uniqueness

What sets “this compound” apart from similar compounds is its unique molecular structure, which allows for specific interactions and enhanced stability. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(2S,3R)-2-azaniumyl-3-phenylmethoxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3,(H,13,14)/t8-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOURAAVVKGJNM-SCZZXKLOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)[O-])[NH3+])OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)[O-])[NH3+])OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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